molecular formula C17H14ClNO4S B7899896 4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline

4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline

Cat. No.: B7899896
M. Wt: 363.8 g/mol
InChI Key: KIVYASFSLZXIHL-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a strong acid.

    Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline has been studied for various scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: It has been used as a probe to study the binding interactions with biological macromolecules, such as proteins and DNA.

    Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Camptothecin: A quinoline alkaloid with potent anti-cancer properties.

Uniqueness

4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline is unique due to the presence of both chloro and methoxy groups, as well as the sulfonyl group attached to the quinoline core. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

4-chloro-6-methoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-22-11-3-6-13(7-4-11)24(20,21)16-10-19-15-8-5-12(23-2)9-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVYASFSLZXIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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